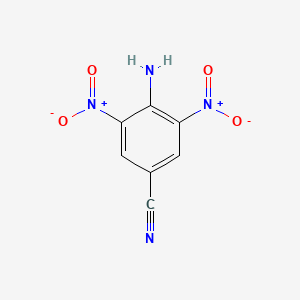

4-Amino-3,5-dinitrobenzonitrile

Beschreibung

4-Amino-3,5-dinitrobenzonitrile is a nitro- and amino-substituted benzonitrile derivative. The compound features a benzonitrile core with amino (-NH₂) and nitro (-NO₂) groups at the 4-, 3-, and 5-positions, respectively. Such substitution patterns influence electronic properties, solubility, and reactivity, making it relevant in pharmaceutical and materials chemistry.

Eigenschaften

CAS-Nummer |

61313-43-7 |

|---|---|

Molekularformel |

C7H4N4O4 |

Molekulargewicht |

208.13 g/mol |

IUPAC-Name |

4-amino-3,5-dinitrobenzonitrile |

InChI |

InChI=1S/C7H4N4O4/c8-3-4-1-5(10(12)13)7(9)6(2-4)11(14)15/h1-2H,9H2 |

InChI-Schlüssel |

RGRAGCMUYDRBKB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])C#N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The table below compares 4-Amino-3,5-dinitrobenzonitrile with structurally related compounds:

Key Differences and Implications

Substituent Effects: Nitro vs. Halogen Groups: The nitro groups in this compound and 4-Chloro-3,5-dinitrobenzonitrile increase electrophilicity, enhancing reactivity in substitution reactions. Amino Group: The amino group in this compound provides basicity and hydrogen-bonding capacity, which may influence solubility and biological interactions compared to halogenated analogs.

Physical Properties: Melting Points: The difluoro derivative (110–111°C) has a lower melting point than the dichloro analog (data inferred from similar compounds), likely due to weaker intermolecular forces from smaller halogen atoms. Nitro groups generally elevate melting points due to strong dipole interactions . The carboxylic acid group in 4-Amino-3,5-diiodobenzoic acid increases polarity, enhancing solubility in basic conditions .

Applications: Pharmaceutical Intermediates: 4-Chloro-3,5-dinitrobenzonitrile is used to synthesize thiocyanato derivatives, while 4-Amino-3,5-difluorobenzonitrile targets enzyme inhibition (AKR1C3), suggesting divergent therapeutic pathways . Toxicity Profile: The high toxicity of 4-Chloro-3,5-dinitrobenzonitrile (LD₅₀ = 50 mg/kg) underscores the risks associated with nitro groups, whereas amino-substituted analogs may exhibit lower acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.